molecular formula C36H42N6O10 B14231403 L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine CAS No. 824952-03-6

L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine

Cat. No.: B14231403
CAS No.: 824952-03-6
M. Wt: 718.8 g/mol
InChI Key: BDSMSZGEUDBODO-UVHNVNHPSA-N
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Description

L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine is a peptide composed of five amino acids: tyrosine, threonine, tryptophan, serine, and tyrosine. This compound is a part of the larger family of peptides and proteins that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their roles in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine can be compared with other similar peptides, such as:

Properties

CAS No.

824952-03-6

Molecular Formula

C36H42N6O10

Molecular Weight

718.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H42N6O10/c1-19(44)31(42-32(47)26(37)14-20-6-10-23(45)11-7-20)35(50)39-28(16-22-17-38-27-5-3-2-4-25(22)27)33(48)41-30(18-43)34(49)40-29(36(51)52)15-21-8-12-24(46)13-9-21/h2-13,17,19,26,28-31,38,43-46H,14-16,18,37H2,1H3,(H,39,50)(H,40,49)(H,41,48)(H,42,47)(H,51,52)/t19-,26+,28+,29+,30+,31+/m1/s1

InChI Key

BDSMSZGEUDBODO-UVHNVNHPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

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